(4-chloro-2-fluoro-5-nitrophenyl)boronic acid
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Overview
Description
(4-chloro-2-fluoro-5-nitrophenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of chloro, fluoro, and nitro groups on the phenyl ring makes this compound highly versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid typically involves the use of 3-bromo-4-fluoronitrobenzene as a starting material. The reaction proceeds through a palladium-catalyzed borylation process using bis(pinacolato)diboron (B2pin2) as the boron source and potassium phosphate (K3PO4) as the base. The reaction is carried out in the presence of a palladium catalyst, such as XPhos-Pd-G2, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-2-fluoro-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Aminophenyl derivatives.
Scientific Research Applications
(4-chloro-2-fluoro-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The presence of electron-withdrawing groups (chloro, fluoro, nitro) on the phenyl ring enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-chloro-2-fluoro-5-nitrophenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic properties. This makes it particularly effective in Suzuki-Miyaura coupling reactions, offering high reactivity and selectivity compared to other boronic acids.
Properties
CAS No. |
325786-13-8 |
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Molecular Formula |
C6H4BClFNO4 |
Molecular Weight |
219.4 |
Purity |
91 |
Origin of Product |
United States |
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